Superior Electrophilic Reactivity at the 7-Position for Diversified Functionalization
The 7-chloro substituent in 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine enables facile nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles including amines, thiols, and alkoxides . In contrast, the 7-hydroxy analog (1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol, CAS 1909337-15-0) requires activation or conversion to a leaving group (e.g., triflate) for similar substitution chemistry, adding synthetic steps and reducing overall yield . The unsubstituted 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine lacks a leaving group entirely, precluding direct substitution at this position [1].
| Evidence Dimension | Reactivity in Nucleophilic Aromatic Substitution (SNAr) |
|---|---|
| Target Compound Data | Chlorine at 7-position: Direct SNAr under mild conditions (amines, thiols, alkoxides) |
| Comparator Or Baseline | 7-Hydroxy analog: Requires activation (e.g., triflate formation); Unsubstituted analog: No leaving group |
| Quantified Difference | Not applicable (qualitative reactivity comparison) |
| Conditions | Synthetic organic chemistry context; class-level reactivity inferred from analogous 7-chloro-pyrazolo[3,4-d]pyridazine systems |
Why This Matters
The direct SNAr capability of the 7-chloro group reduces synthetic steps and improves overall yield, making this compound the preferred starting material for generating diverse 7-substituted analogs in medicinal chemistry campaigns.
- [1] PubChem. 1,3-Dimethylpyrazolo[3,4-d]pyridazine. Compound Summary. 2012. View Source
